![molecular formula C9H14N2O6S3 B14276168 (4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide CAS No. 154127-33-0](/img/structure/B14276168.png)
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[3,2-e]thiazine core structure, which is functionalized with hydroxy, methoxyethyl, and sulfonamide groups. These functional groups contribute to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include thieno[3,2-e]thiazine derivatives, which are subjected to various functionalization reactions. Common synthetic steps may include:
Hydroxylation: Introduction of the hydroxy group at the 4-position.
Methoxyethylation: Addition of the methoxyethyl group at the 2-position.
Sulfonamidation: Incorporation of the sulfonamide group at the 6-position.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets of target proteins, influencing their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-e]thiazine derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide-containing compounds: Molecules with sulfonamide groups that exhibit similar biological activities.
Uniqueness
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
154127-33-0 |
|---|---|
Molekularformel |
C9H14N2O6S3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C9H14N2O6S3/c1-17-3-2-11-5-7(12)6-4-8(19(10,13)14)18-9(6)20(11,15)16/h4,7,12H,2-3,5H2,1H3,(H2,10,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
RQZDKKSOEDBQAS-SSDOTTSWSA-N |
Isomerische SMILES |
COCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Kanonische SMILES |
COCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
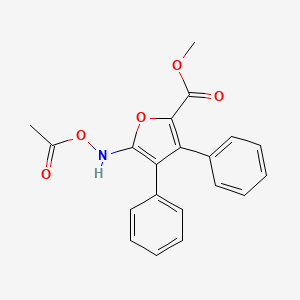
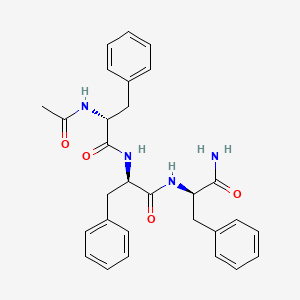


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
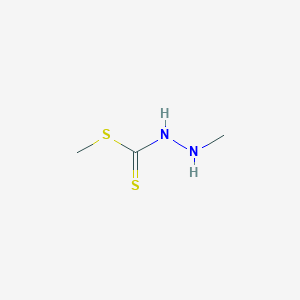
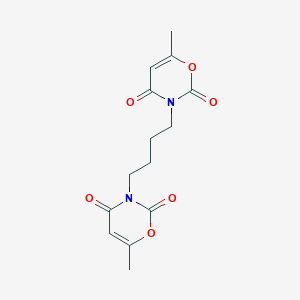
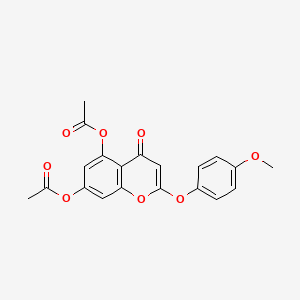
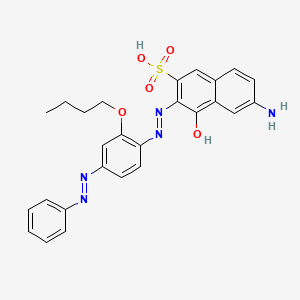
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
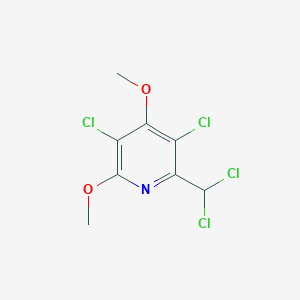
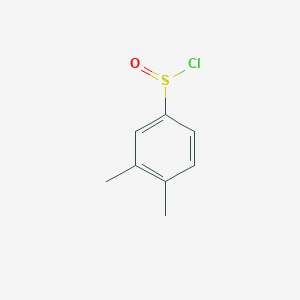
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
